molecular formula C34H62 B14348744 1,2-Di(tetradecan-2-yl)benzene CAS No. 90774-18-8

1,2-Di(tetradecan-2-yl)benzene

Cat. No.: B14348744
CAS No.: 90774-18-8
M. Wt: 470.9 g/mol
InChI Key: FPTTWIBJOSSMJQ-UHFFFAOYSA-N
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Description

1,2-Di(tetradecan-2-yl)benzene is an organic compound with the molecular formula C34H62. It is a derivative of benzene, where two tetradecanyl groups are attached to the benzene ring at the 1 and 2 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Di(tetradecan-2-yl)benzene typically involves the alkylation of benzene with tetradecanyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

Benzene+2Tetradecanyl halideAlCl3This compound\text{Benzene} + 2 \text{Tetradecanyl halide} \xrightarrow{\text{AlCl3}} \text{this compound} Benzene+2Tetradecanyl halideAlCl3​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Di(tetradecan-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The alkyl side chains can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Di(tetradecan-2-yl)benzene has several applications in scientific research, including:

    Chemistry: Used as a model compound for studying the effects of long alkyl chains on the reactivity of benzene derivatives.

    Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Di(tetradecan-2-yl)benzene involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The long alkyl chains can insert into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Di(hexadecan-2-yl)benzene
  • 1,2-Di(octadecan-2-yl)benzene
  • 1,2-Di(dodecan-2-yl)benzene

Uniqueness

1,2-Di(tetradecan-2-yl)benzene is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to its analogs with shorter or longer alkyl chains, it exhibits different solubility, melting point, and reactivity profiles .

Properties

CAS No.

90774-18-8

Molecular Formula

C34H62

Molecular Weight

470.9 g/mol

IUPAC Name

1,2-di(tetradecan-2-yl)benzene

InChI

InChI=1S/C34H62/c1-5-7-9-11-13-15-17-19-21-23-27-31(3)33-29-25-26-30-34(33)32(4)28-24-22-20-18-16-14-12-10-8-6-2/h25-26,29-32H,5-24,27-28H2,1-4H3

InChI Key

FPTTWIBJOSSMJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C)C1=CC=CC=C1C(C)CCCCCCCCCCCC

Origin of Product

United States

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